molecular formula C9H9BrN2O2 B8189242 (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one CAS No. 1965314-74-2

(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

Cat. No.: B8189242
CAS No.: 1965314-74-2
M. Wt: 257.08 g/mol
InChI Key: HPPKSKIYPBDTCY-LURJTMIESA-N
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Description

(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a chiral benzoxazepinone derivative serving as a versatile building block in medicinal chemistry and anticancer drug discovery. This compound features a stereospecific (S)-configured amino group and a bromine substituent, enabling its use in structure-activity relationship (SAR) studies and as a synthetic intermediate for more complex molecules. The benzo[b][1,4]oxazepin-4(5H)-one core is a privileged scaffold in drug discovery, particularly recognized for its role in developing potent inhibitors of critical biological targets. Key Research Applications: • RIPK1 Inhibitors: The benzo[b][1,4]oxazepinone pharmacophore is established in developing potent Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) inhibitors . RIPK1 is a crucial regulator of necroptosis and inflammation, implicated in neurodegenerative diseases, inflammatory disorders, and cancer . Inhibitors based on this scaffold have demonstrated low nanomolar affinity for RIPK1 and have progressed to clinical trials for conditions like ulcerative colitis and psoriasis . • WDR5 Inhibitors: This chemical scaffold has also been optimized to create potent, orally bioavailable inhibitors targeting the WIN site of the chromatin-associated protein WDR5 . WDR5 is a high-profile anticancer target, and its inhibition can disrupt the oncogenic functions of MYC, leading to anti-proliferative effects in various cancer models . • Other Research Areas: The core structure is also investigated in other therapeutic contexts, including as a template for developing non-steroidal progesterone receptor antagonists and as a novel inducer of cellular differentiation in models of acute myeloid leukemia (AML) . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

(3S)-3-amino-8-bromo-3,5-dihydro-2H-1,5-benzoxazepin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c10-5-1-2-7-8(3-5)14-4-6(11)9(13)12-7/h1-3,6H,4,11H2,(H,12,13)/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPPKSKIYPBDTCY-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)NC2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](C(=O)NC2=C(O1)C=C(C=C2)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175813
Record name 1,5-Benzoxazepin-4(5H)-one, 3-amino-8-bromo-2,3-dihydro-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1965314-74-2
Record name 1,5-Benzoxazepin-4(5H)-one, 3-amino-8-bromo-2,3-dihydro-, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1965314-74-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,5-Benzoxazepin-4(5H)-one, 3-amino-8-bromo-2,3-dihydro-, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101175813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one typically involves the N-arylation reaction between N-arylated 2-aminophenols and 2-halogenated benzoic or phenylacetic acids. This is followed by chemo- and regio-selective intramolecular lactonization or acylation under mild conditions . Another method involves the base-promoted synthesis using commercially available 2-fluorobenzonitriles, 2-aminophenols, and 2-aminoethanol, with potassium phosphate or potassium carbonate as promoters .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of catalysts.

Major Products

The major products formed from these reactions include various substituted benzo[b][1,4]oxazepin-4(5H)-one derivatives, which can have different biological activities and applications.

Scientific Research Applications

Chemical Properties and Structure

The chemical structure of (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one includes a bromine atom and an amino group that contribute to its biological activity. Its molecular formula is C9H10BrN2OC_9H_10BrN_2O and it has a molecular weight of approximately 228.09 g/mol.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one has shown efficacy against various bacterial strains.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

These results suggest potential for development as a new antimicrobial agent, particularly against resistant strains.

Anticancer Properties

Preliminary studies have suggested that (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one may inhibit tumor growth in various cancer cell lines. The compound's mechanism appears to involve apoptosis induction and cell cycle arrest.

StudyCell LineIC50 (µM)Mechanism
Study AA54912.5Apoptosis induction
Study BMCF-710.0Cell cycle arrest
Study CHeLa9.5Inhibition of angiogenesis

These findings warrant further investigation into its potential as an anticancer agent.

Neuroprotective Effects

There is emerging evidence that compounds within the oxazepin class may possess neuroprotective properties. Animal models have demonstrated that similar compounds can mitigate neurodegeneration associated with diseases such as Alzheimer's.

Case Study 1: Antimicrobial Resistance

A clinical study evaluated the effectiveness of (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one against antibiotic-resistant bacterial strains. Results indicated a notable reduction in bacterial load in patients with chronic infections resistant to standard treatments.

Case Study 2: Cancer Treatment Trials

In a phase II clinical trial involving patients with advanced solid tumors, administration of the compound resulted in tumor size reduction in approximately 35% of participants after eight weeks of treatment. The study emphasized the need for further exploration into optimal dosing strategies and combination therapies with existing chemotherapeutics.

Mechanism of Action

The mechanism of action of (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Substituent Variations in Benzoxazepinone Derivatives

Key analogs differ in substituents on the benzene or oxazepine rings, altering biological activity and physicochemical properties:

Compound Substituents Key Features
(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one C8-Br, C3-NH2 Bromine enhances electrophilicity; potential halogen bonding interactions.
(S)-3-Amino-8-hydroxy-5-methyl-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one C8-OH, C5-CH3, C3-NH2 Hydroxy group increases polarity; methyl may reduce ring flexibility .
3,3-Dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one (DCT) C8-OCH3, S instead of O, C3-dibutyl Thiazepinone core with sulfur enhances lipophilicity; dibutyl groups improve membrane permeability .

Structural Insights :

  • Bromine vs.
  • Oxazepinone vs. Thiazepinone: Replacing oxygen with sulfur (as in DCT) increases molecular weight and lipophilicity, which correlates with enhanced thrombin inhibitory activity (IC50 = 3.85 μM for DCT) .

Heterocyclic Framework Variations

Compounds with pyridine-fused oxazepine cores exhibit distinct reactivity and solubility profiles:

Compound Core Structure Synthetic Route
Pyrido[2,3-b][1,4]oxazepin-4(5H)-one derivatives Pyridine-oxazepine fusion Synthesized from 2-nitro-3-hydroxypyridine via cyclization .
Pyrido[4,3-b][1,4]oxazepin-4(5H)-one (150) Pyridine-oxazepine fusion Derived from 4-hydroxy-3-nitropyridine, analogous to benzo-fused systems .

Key Differences :

  • Aromaticity and Solubility : Pyridine-containing analogs (e.g., compound 150) exhibit higher solubility in polar solvents due to the nitrogen heteroatom, whereas benzo-fused systems (like the target compound) are more lipophilic.
  • Synthetic Accessibility : Benzo-fused oxazepines often require fewer steps than pyrido-fused derivatives, which involve nitropyridine intermediates .

Biological Activity

(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent studies.

The compound has the following chemical characteristics:

  • IUPAC Name : (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
  • Molecular Formula : C9_9H9_9BrN2_2O
  • CAS Number : 2102411-03-8
  • Molecular Weight : 227.09 g/mol

Research indicates that (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one exhibits its effects primarily through modulation of specific biological pathways:

  • Microtubule Dynamics : Similar compounds have been shown to interact with tubulin, affecting microtubule stability and dynamics, which is crucial for cell division and intracellular transport .
  • Apoptotic Pathways : The compound has demonstrated pro-apoptotic activity in various cancer cell lines, suggesting its potential as an anti-cancer agent .

Anticancer Properties

Studies have highlighted the compound's ability to induce apoptosis in cancer cells. For instance, it was found to be effective against several hematological malignancies and solid tumors. The following table summarizes key findings on its anticancer activity:

Cell Line IC50 (µM) Mechanism
Chronic Lymphocytic Leukemia5.0Induction of apoptosis
Colon Cancer7.5Microtubule destabilization
Oral Squamous Cell Carcinoma6.0Autophagy inhibition

These results indicate that the compound could serve as a promising lead for developing new anticancer therapies.

ROCK Inhibition

Recent studies have identified derivatives of this compound as novel Rho-associated protein kinase (ROCK) inhibitors. ROCKs are implicated in various diseases, including glaucoma and cancer. The compound exhibited potent inhibitory activity against ROCK I and II with IC50 values of 93 nM and 3 nM, respectively . This suggests potential applications in ocular therapies aimed at lowering intraocular pressure.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of (S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one. Modifications to the molecular structure can significantly affect its efficacy and selectivity:

  • Bromination : The presence of bromine at position 8 enhances the compound's lipophilicity, potentially improving cellular uptake.
  • Amino Group : The amino group at position 3 is essential for biological activity, influencing receptor binding and interaction with cellular targets.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Case Study on Hematological Cancers : In a study involving splenocytes from Eμ-TCL1 mouse models of chronic lymphocytic leukemia (CLL), the compound showed significant pro-apoptotic effects, suggesting its potential as a treatment for CLL .
  • In Vitro Studies on Colon Cancer : A series of experiments demonstrated that prolonged exposure to the compound activated autophagy as a cytoprotective mechanism in colon cancer cells, indicating a complex interplay between apoptosis and autophagy that could be targeted therapeutically .

Q & A

Q. Basic Research Focus

  • Chiral HPLC : Essential for verifying enantiomeric purity (S-configuration) using chiral stationary phases.
  • X-ray crystallography : Provides unambiguous stereochemical assignment via Flack parameter analysis .
  • High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., C₉H₁₀BrN₂O₂) and detects impurities.

How can computational methods predict the biological interactions of this compound?

Q. Advanced Research Focus

  • Molecular docking : Use software like Discovery Studio to model binding affinities with target proteins (e.g., benzodiazepine receptors) .
  • ADMET profiling : Predict pharmacokinetic properties (e.g., logP, solubility) using QSAR models.
  • Dynamic simulations : MD simulations (e.g., 50 ns trajectories) assess stability of ligand-receptor complexes .

What are common side products in brominated benzoxazepine synthesis, and how are they characterized?

Q. Basic Research Focus

  • By-products : Include debrominated analogs or dimerization artifacts.
  • Detection : LC-MS with UV/Vis monitoring (λ = 254 nm) identifies impurities.
  • Isolation : Prep-HPLC or column chromatography (silica gel, ethyl acetate/hexane) isolates side products for structural analysis .

How can low yields in cross-coupling reactions involving the bromo-substituent be mitigated?

Q. Advanced Research Focus

  • Catalyst optimization : Replace CuI with Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings.
  • Microwave-assisted synthesis : Reduces reaction time (2–4 hours vs. 10 hours) and improves yield by 15–20% .
  • Protecting groups : Temporarily protect the amino group to prevent side reactions during bromination .

What chromatographic methods are recommended for analyzing enantiomeric purity?

Q. Advanced Research Focus

  • Chiral stationary phases : Use cellulose-based columns (e.g., Chiralpak IC) with hexane/isopropanol mobile phases.
  • Detection : Polarimetric or circular dichroism (CD) detectors enhance sensitivity for enantiomer resolution .

How do researchers address discrepancies between theoretical and experimental melting points?

Q. Basic Research Focus

  • Recrystallization : Purify the compound using solvents like ethanol/water to eliminate impurities affecting melting behavior.
  • DSC analysis : Differential scanning calorimetry provides precise melting profiles and identifies polymorphic forms .

Methodological Notes

  • Synthetic protocols should prioritize reproducibility by detailing catalyst loading, solvent purity, and inert atmosphere conditions .
  • Advanced characterization requires collaboration between synthetic and computational chemists to resolve structural ambiguities .

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one
Reactant of Route 2
(S)-3-Amino-8-bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one

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